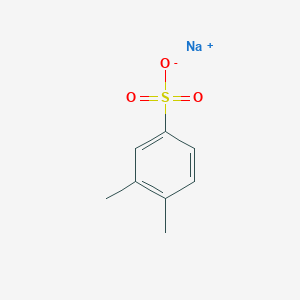
sodium;3,4-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “sodium;3,4-dimethylbenzenesulfonate” is known as trans-3-Hydroxycinnamic acid. It is a derivative of cinnamic acid and is characterized by the presence of a hydroxyl group on the phenyl ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Trans-3-Hydroxycinnamic acid can be synthesized through several methods. One common method involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate to form cinnamic acid. The hydroxylation of cinnamic acid can then be achieved using reagents like hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
In industrial settings, trans-3-Hydroxycinnamic acid is often produced through the biotransformation of cinnamic acid using microbial cultures. This method is preferred due to its efficiency and eco-friendliness. The microbial cultures used in this process are capable of selectively hydroxylating the cinnamic acid to produce trans-3-Hydroxycinnamic acid.
化学反応の分析
Types of Reactions
Trans-3-Hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters of trans-3-Hydroxycinnamic acid.
科学的研究の応用
Trans-3-Hydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: It is studied for its antioxidant properties and its role in plant metabolism.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of trans-3-Hydroxycinnamic acid involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In biological systems, it can modulate enzyme activities and influence signal transduction pathways, contributing to its therapeutic effects.
類似化合物との比較
Trans-3-Hydroxycinnamic acid can be compared with other similar compounds such as:
Cinnamic acid: The parent compound, which lacks the hydroxyl group.
p-Coumaric acid: A similar compound with the hydroxyl group in the para position.
Ferulic acid: Contains both a hydroxyl and a methoxy group on the phenyl ring.
Uniqueness
Trans-3-Hydroxycinnamic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its antioxidant activity and potential therapeutic applications make it a compound of significant interest in various fields of research.
特性
IUPAC Name |
sodium;3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCDWLYKDRVKMI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S)-3-(1H-indol-3-yl)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]azanium;chloride](/img/structure/B7814775.png)










![sodium;2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7814847.png)


